molecular formula C7H5Cl3F3N B13963961 3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride

3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride

Cat. No.: B13963961
M. Wt: 266.5 g/mol
InChI Key: WADQGYBHUVWRRF-UHFFFAOYSA-N
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Description

3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring. The trifluoromethyl group and the chloromethyl group contribute to its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 3-chloro-5-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and chloromethylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity . The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its distinct physicochemical properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H5Cl3F3N

Molecular Weight

266.5 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H4Cl2F3N.ClH/c8-1-4-2-13-3-5(9)6(4)7(10,11)12;/h2-3H,1H2;1H

InChI Key

WADQGYBHUVWRRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCl.Cl

Origin of Product

United States

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